molecular formula C14H13FN2OS B2626792 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide CAS No. 1003167-85-8

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide

Cat. No.: B2626792
CAS No.: 1003167-85-8
M. Wt: 276.33
InChI Key: KYRCKXLVZUXWJK-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is a compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide typically involves the reaction of 4-fluorophenacyl bromide with a substituted thiourea under Hantzsch thiazole synthesis conditions. This reaction is carried out in the presence of a green solvent, such as ethanol, and involves the formation of the thiazole ring through a cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents that facilitate the reaction.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and substituted phenyl derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives with varying substituents on the thiazole ring and phenyl group. Examples include:

Uniqueness

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is unique due to the presence of the cyclobutanecarboxamide group, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its biological activity and make it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c15-11-6-4-9(5-7-11)12-8-19-14(16-12)17-13(18)10-2-1-3-10/h4-8,10H,1-3H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRCKXLVZUXWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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